1-(4-Bromo-2-fluorophenyl)thiourea
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Overview
Description
1-(4-Bromo-2-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6BrFN2S. It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a thiourea group.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea typically involves the reaction of 4-bromo-2-fluoroaniline with thiourea. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be optimized by adjusting parameters such as temperature, solvent, and reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Condensation Reactions: The thiourea group can react with carbonyl compounds to form thiazoles and other heterocyclic compounds
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antiviral agent.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)thiourea can be compared with other thiourea derivatives and halogenated phenyl compounds. Similar compounds include:
1-(2-Bromo-4-fluorophenyl)thiourea: Similar structure but with different positions of bromine and fluorine atoms.
1-(4-Chloro-2-fluorophenyl)thiourea: Chlorine atom instead of bromine.
1-(4-Bromo-2-chlorophenyl)thiourea: Chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRWGYTXLKMHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585555 |
Source
|
Record name | N-(4-Bromo-2-fluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930396-07-9 |
Source
|
Record name | N-(4-Bromo-2-fluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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